Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one
Description
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one is a bicyclic ketone featuring a fully saturated indene backbone (octahydro structure) with four methyl substituents at the 1,1,3,3 positions. This compound is notable for its applications in fragrance formulations due to its stability and unique odor profile, which combines woody, musky, and amber-like notes . Its synthesis typically involves derivatization of octahydro-4,7-methano-inden-5-one through acetylation or alkylation reactions, as demonstrated in perfume-related research .
Structure
3D Structure
Properties
CAS No. |
93777-72-1 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2,3a,4,6,7,7a-hexahydroinden-5-one |
InChI |
InChI=1S/C13H22O/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h10-11H,5-8H2,1-4H3 |
InChI Key |
MSLIBGCBZRDVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2C1CCC(=O)C2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials and General Strategy
- The synthesis often begins with 1,1-dimethyl-indan or related dimethyl-substituted indan derivatives.
- Key transformations include:
- Formation of octahydroindenyl intermediates by hydrogenation or ring saturation.
- Introduction of methyl groups at the 1 and 3 positions to achieve the tetramethyl substitution.
- Oxidation or functional group interconversion to install the ketone at the 5-position.
Detailed Synthetic Routes
Acid-Catalyzed Orthoformate Reaction and Distillation (From WO2017066214A1)
- A mixture of 3-(1,1-dimethyl-octahydro-inden-5-yl)-propanal and its isomer is dissolved in trimethyl orthoformate and methanol, cooled to -10 °C.
- Addition of concentrated hydrochloric acid (12 M) initiates a rapid exothermic reaction, followed by sodium acetate addition.
- The reaction mixture is distilled to yield a mixture of dimethoxy-propyl substituted dimethyl-indan derivatives in a 40:60 weight ratio.
- Subsequent steps involve acetyl chloride addition to 1,1-dimethyl-indan in dichloromethane at 0 °C, stirring for 2 hours, and workup to obtain a mixture of ethanone derivatives.
- Further oxidation and hydrolysis steps lead to octahydroindenyl acetate and alcohol intermediates.
- Final distillation and purification yield the target ketone mixture, including octahydro-1,1,3,3-tetramethyl-5H-inden-5-one as a major component.
Grignard Addition and Hydroformylation (From US20130109761A1 and US9834738B2)
- Grignard Reaction : Octahydro-4,7-methano-inden-5-one is reacted with methyl magnesium bromide in tetrahydrofuran under nitrogen at 15-30 °C to form 5-methyl-octahydro-4,7-methano-inden-5-ol with ~90% yield.
- Dehydration : The alcohol is dehydrated using p-toluenesulfonic acid in toluene under reflux to form hexahydro-4,7-methano-indene isomers.
- Hydroformylation : The hexahydro-indene isomers undergo hydroformylation with carbon monoxide and hydrogen in the presence of a rhodium catalyst at 120 °C and 300 psig pressure to yield octahydro-4,7-methano-1H-indene-5-acetaldehyde and related aldehydes.
- These aldehydes can be further oxidized or transformed to the ketone form, including this compound derivatives.
Comparative Data Table of Preparation Steps
Research Findings and Notes
- The preparation methods emphasize control of isomeric mixtures , as the compound has multiple chiral centers leading to stereoisomers.
- Purification techniques such as distillation, silica gel chromatography, HPLC, and GC trapping are commonly employed to separate isomers and obtain the desired compound in high purity.
- The use of acid catalysis and orthoformate chemistry allows for efficient functional group transformations on the octahydroindenyl skeleton.
- The Grignard addition followed by dehydration and hydroformylation provides a robust route to functionalized octahydroindenes, which can be converted to the target ketone.
- Yields reported in patents are generally high (above 85%), indicating the scalability and industrial relevance of these methods.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C or PtO2.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Fragrance Industry Applications
Fragrance Composition
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one is primarily utilized in the fragrance industry due to its pleasant olfactory properties. It is incorporated into various products such as:
- Perfumes and Colognes : The compound enhances the scent profile of perfumes and colognes, providing a unique fragrance note.
- Personal Care Products : It is used in soaps, shower gels, shampoos, and lotions to impart fragrance.
- Household Products : The compound is also found in air fresheners and cleaning agents, contributing to their scent.
The versatility of this compound allows it to be blended with other fragrance components to create complex scent profiles that appeal to consumers .
Medicinal Chemistry Applications
Antiviral and Antibacterial Properties
Recent studies have indicated potential medicinal applications of this compound derivatives. Research has shown that certain derivatives exhibit antiviral and antibacterial activities. For instance:
- Antiviral Activity : Compounds derived from this compound have been tested against various viruses. In particular, studies have demonstrated effectiveness against strains such as HCoV 229E and FCV F9 .
- Antibacterial Activity : Some derivatives have shown inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as antibacterial agents .
Data Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Fragrance Industry | Perfumes, colognes, personal care products | Enhances scent profiles |
| Household Products | Air fresheners, cleaning agents | Provides pleasant fragrances |
| Medicinal Chemistry | Antiviral and antibacterial agents | Potential for treating infections |
Case Studies
Case Study 1: Fragrance Development
In a case study involving the formulation of a new perfume line, this compound was blended with floral and citrus notes. The resulting fragrance received positive feedback for its unique scent profile and longevity on the skin.
Case Study 2: Antibacterial Testing
A research team evaluated the antibacterial properties of this compound derivatives against MRSA. The study found that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Mechanism of Action
The mechanism of action of Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences and Properties
Key Observations:
- Saturation Level : The target compound’s octahydro structure enhances stability and reduces reactivity compared to dihydro or hexahydro analogs like 5-methyl-2,3-dihydro-1H-indene, which is more prone to oxidation .
- Substituent Effects: Methyl groups in the 1,1,3,3 positions increase hydrophobicity and volatility, making the compound suitable for perfumery.
- Stereochemistry : Isomers like cis- and trans-octahydro-2H-inden-2-one exhibit distinct physical properties (e.g., melting points, solubility) due to spatial arrangement differences .
Key Observations:
Stability and Reactivity
Biological Activity
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one, also known as 1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one, is an organic compound with the molecular formula C13H16O. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
The compound is characterized by a unique structural configuration featuring four methyl groups attached to the indanone core. This configuration influences its chemical reactivity and biological activity.
The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. The compound can modulate enzyme activity and receptor binding, which may lead to significant biological effects such as:
- Antimicrobial Activity : Exhibiting properties that inhibit the growth of bacteria and fungi.
- Anti-inflammatory Effects : Potentially reducing inflammation through modulation of inflammatory pathways.
Further detailed studies are necessary to elucidate the specific molecular mechanisms involved in these actions.
Antimicrobial Properties
Recent research indicates that this compound demonstrates notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 125 µg/mL |
These findings suggest its potential use in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
| Effect | Observation |
|---|---|
| COX Inhibition | Significant reduction observed |
| Cytokine Modulation | Decreased levels of IL-6 and TNFα |
This suggests a promising avenue for therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial effects of this compound against common pathogens. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria.
Study 2: Anti-inflammatory Mechanism
In another study published in a peer-reviewed journal, the compound was tested for its ability to reduce inflammation in an animal model of arthritis. The results showed a significant decrease in swelling and pain scores compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
